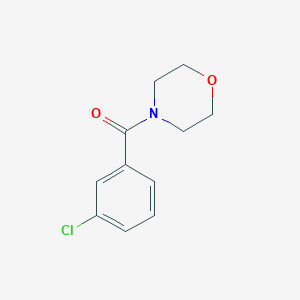

4-(3-Chlorobenzoyl)morpholine

Description

Significance of the Morpholine (B109124) Scaffold in Heterocyclic Chemistry Research

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comdntb.gov.ua This designation stems from its frequent appearance in a wide array of biologically active molecules and approved drugs. sci-hub.seresearchgate.net The unique physicochemical properties of the morpholine moiety, including its ability to improve solubility, membrane permeability, and metabolic stability, make it a valuable component in drug design. mdpi.com Its structural flexibility and capacity to participate in hydrogen bonding contribute to its ability to interact favorably with biological targets. dntb.gov.uaresearchgate.net

The versatility of the morpholine scaffold allows for substitutions at various positions, leading to diverse pharmacological activities. jchemrev.com Researchers have incorporated the morpholine ring into compounds targeting a wide range of conditions, demonstrating its broad applicability in the search for new therapeutic agents. jchemrev.comsci-hub.se The facile synthetic routes available for creating and functionalizing the morpholine ring further enhance its appeal to synthetic and medicinal chemists. sci-hub.se

Overview of Benzoyl-Substituted Morpholine Derivatives in Academic Contexts

The attachment of a benzoyl group to the nitrogen atom of the morpholine ring gives rise to benzoyl-substituted morpholine derivatives. This class of compounds has been a subject of academic inquiry due to the potential for synergistic effects between the two structural motifs. The benzoyl group, with its aromatic ring, can engage in various non-covalent interactions, while the morpholine ring provides favorable pharmacokinetic properties.

The specific substituents on the benzoyl ring play a crucial role in modulating the biological activity and physicochemical properties of the molecule. For instance, the presence and position of halogen atoms, such as chlorine, can significantly influence the electronic nature and lipophilicity of the compound, which in turn affects its interaction with biological targets. Academic research has explored a variety of substituted benzoyl-morpholine derivatives, investigating their synthesis and potential applications. rsc.org For example, studies have been conducted on N-(4-Chlorobenzoyl)morpholine and other halogenated benzamides to understand their structural and energetic properties. nih.gov

Research Rationale for Investigating 4-(3-Chlorobenzoyl)morpholine

The specific investigation of this compound is driven by a systematic approach to structure-activity relationship (SAR) studies. By placing the chloro substituent at the meta-position (position 3) of the benzoyl ring, researchers can probe the impact of this specific substitution pattern on the compound's properties and potential biological activity. This is in contrast to other isomers, such as the para-substituted 4-(4-chlorobenzoyl)morpholine, allowing for a comparative analysis of how substituent placement affects molecular behavior.

The rationale for its investigation likely stems from its potential as an intermediate in the synthesis of more complex molecules or as a candidate for screening in various biological assays. The combination of the proven morpholine scaffold and a chlorinated benzoyl group presents a molecule with a balance of hydrophilicity and lipophilicity, along with specific electronic properties conferred by the chlorine atom, making it a compound of interest for further academic and industrial research.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound primarily focuses on its synthesis, characterization, and exploration of its chemical properties. A primary objective is to establish efficient and reproducible synthetic routes to obtain the pure compound. This often involves the reaction of 3-chlorobenzoyl chloride with morpholine.

A further objective is the thorough characterization of the compound using various analytical techniques. This includes determining its fundamental physicochemical properties, which are crucial for any subsequent studies. The data gathered from these investigations provide a foundational understanding of the molecule, enabling its potential use as a building block in the synthesis of more elaborate chemical structures or for inclusion in libraries of compounds for biological screening. The ultimate goal of such academic inquiry is to contribute to the broader understanding of how specific structural modifications on the morpholine scaffold influence chemical and physical behavior.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQHMXCLFRYRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 3 Chlorobenzoyl Morpholine and Analogues

Established Synthetic Routes to N-Acylmorpholines

The formation of the amide bond between a morpholine (B109124) ring and a benzoyl moiety is the cornerstone of synthesizing 4-(3-chlorobenzoyl)morpholine and its analogs. Traditional methods have long been relied upon for their robustness and predictability.

Acylation Reactions with Benzoyl Chloride Derivatives

The most direct and widely employed method for the synthesis of this compound is the acylation of morpholine with 3-chlorobenzoyl chloride. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving morpholine and a base, such as triethylamine, in a suitable aprotic solvent like dichloromethane. 3-chlorobenzoyl chloride is then added, often cautiously due to the exothermic nature of the reaction. The reaction mixture is stirred, typically at room temperature, to ensure complete conversion. The use of a base is crucial as it prevents the protonation of the morpholine nitrogen, which would render it non-nucleophilic. High yields, often exceeding 90%, are achievable under these conditions. For instance, the amidation of benzoyl chloride with morpholine in the presence of triethylamine in dichloromethane has been reported to yield the corresponding N-benzoyl morpholine in 95% yield chemspider.com.

| Reagents | Base | Solvent | Yield (%) |

| Morpholine, 3-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | >90 (typical) |

| Morpholine, Benzoyl chloride | Triethylamine | Dichloromethane | 95 chemspider.com |

Alternative Synthetic Strategies for this compound

While direct acylation is prevalent, alternative strategies for the construction of N-acylmorpholines have been explored. These methods often involve the synthesis of the morpholine ring as a key step. A review of morpholine synthesis highlights various approaches starting from vicinal amino alcohols, oxiranes, and aziridines researchgate.net. For instance, a morpholine ring can be formed and subsequently acylated. These multi-step sequences may offer advantages in terms of introducing diversity at different positions of the morpholine scaffold.

Exploration of Novel Synthetic Approaches

The quest for more efficient, atom-economical, and environmentally benign synthetic methods has led to the development of novel approaches for the synthesis of this compound and related compounds.

Multicomponent Reaction Protocols for Morpholine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules like morpholine derivatives. While a specific MCR for the direct synthesis of this compound is not prominently reported, various MCRs have been developed for the synthesis of substituted morpholines nih.govmdpi.com. These morpholine products can then be subjected to acylation with 3-chlorobenzoyl chloride. For example, a pseudo-three-component synthesis has been developed for N-aroylmethylimidazoles, showcasing the potential of MCRs in forming C-N bonds efficiently mdpi.com. The principles of such reactions could be adapted to target N-acylmorpholine synthesis.

Catalytic Methods in N-Acylmorpholine Synthesis

Catalytic methods provide an avenue for milder reaction conditions and improved selectivity. Copper(II) oxide has been demonstrated as an efficient and reusable catalyst for the chemoselective acylation and benzoylation of amines under solvent-free conditions . This method presents a greener alternative to traditional routes that often require stoichiometric amounts of base and organic solvents. The use of such a catalyst could be applied to the synthesis of this compound, potentially simplifying the workup procedure and reducing waste.

Furthermore, catalytic approaches for the synthesis of the morpholine ring itself are also being actively researched. For instance, zinc chloride has been used to catalyze a cyclizative 1,2-rearrangement to access morpholinones bearing aza-quaternary carbons researchgate.net.

Reaction Optimization Studies

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

In a study focused on the continuous flow synthesis of benzoyl morpholine from benzyl (B1604629) alcohol and morpholine, several parameters were investigated. The reaction temperature was found to be optimal at 80°C, with both higher and lower temperatures leading to a decrease in product yield. The choice of oxidant was also critical, with hydrogen peroxide in the presence of sodium bromide and sulfuric acid proving effective rsc.org.

| Parameter | Condition | Outcome |

| Temperature | 50°C | Decreased yield |

| Temperature | 80°C | Optimal yield |

| Temperature | 100°C | Decreased yield |

| Oxidant | H2O2/NaBr/H2SO4 | Good yield |

| Oxidant | m-CPBA | Poor yield |

These findings, while for a related compound, provide valuable insights into the factors that would need to be considered for optimizing the synthesis of this compound. The choice of base in the classical acylation reaction can also influence the reaction rate and yield, with tertiary amines like triethylamine and pyridine being common choices. The solvent's polarity and ability to dissolve the reactants and intermediates also play a significant role.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can significantly influence the yield and selectivity of the amidation reaction. The ideal solvent should be inert to the reactants and products, and capable of dissolving the starting materials to a reasonable extent. The reaction is often performed in a two-phase system, consisting of an organic solvent and water, which is characteristic of Schotten-Baumann conditions. dalalinstitute.com The organic phase dissolves the acid chloride and the final amide product, while the aqueous phase contains the base to neutralize the HCl byproduct. dalalinstitute.com

Commonly used organic solvents include dichloromethane, diethyl ether, and toluene. dalalinstitute.comchemspider.com The polarity of the solvent can affect the reaction rate. Aprotic polar solvents are generally preferred as they can stabilize the charged tetrahedral intermediate, potentially accelerating the reaction. However, highly polar solvents might also promote the undesirable hydrolysis of the acid chloride. Therefore, a balance is often sought.

Table 1: Illustrative Solvent Effects on the Synthesis of this compound

| Solvent System | Expected Role | Potential Impact on Yield |

| Dichloromethane/Water | Biphasic system, dissolves reactants and products well. | High yields are often achieved due to good separation of reactants and byproducts. |

| Diethyl Ether/Water | Biphasic system, good solvent for organic components. | Can result in high yields, but its high volatility requires careful temperature control. |

| Toluene/Water | Biphasic system, suitable for higher temperature reactions. | May require heating to achieve optimal reaction rates, potentially leading to side reactions if not controlled. |

| Tetrahydrofuran (THF) | Aprotic polar solvent, can be used in a single-phase system. | Can accelerate the reaction but may increase the likelihood of acid chloride hydrolysis if water is present. |

| Acetonitrile | Aprotic polar solvent, can be used in a single-phase system. | Similar to THF, it can enhance the reaction rate but also the risk of hydrolysis. |

Catalyst Performance and Mechanistic Insights in Synthesis

The synthesis of this compound is typically base-catalyzed. The base plays a crucial role in the reaction mechanism by neutralizing the hydrochloric acid formed during the reaction. byjus.com This prevents the protonation of the morpholine, which would render it non-nucleophilic and halt the reaction. Common bases used include aqueous sodium hydroxide (B78521), pyridine, and triethylamine. chemspider.comvedantu.com

The mechanism of the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution pathway. iitk.ac.in The amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. vedantu.com The base then deprotonates the nitrogen atom of the morpholine moiety in the intermediate, and subsequently, the intermediate collapses with the expulsion of the chloride leaving group to form the final amide product. vedantu.com

While traditional bases are most common, phase-transfer catalysts (PTCs) can also be employed, especially in biphasic systems. PTCs, such as quaternary ammonium salts, facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, thereby increasing the reaction rate.

Table 2: Comparison of Catalysts/Bases in the Synthesis of this compound

| Catalyst/Base | Type | Mechanism of Action | Expected Efficiency |

| Sodium Hydroxide (aq) | Inorganic Base | Neutralizes HCl in the aqueous phase. | Effective in biphasic systems, high yields are common. |

| Pyridine | Organic Base/Catalyst | Acts as a nucleophilic catalyst forming a more reactive acylpyridinium intermediate, and also as an acid scavenger. | Can significantly accelerate the reaction; often used in anhydrous conditions. |

| Triethylamine | Organic Base | Acts as an acid scavenger in the organic phase. | Commonly used in single-phase organic solvent systems, providing good yields. chemspider.com |

| Phase-Transfer Catalyst (e.g., TBAB) | Catalyst | Facilitates the transfer of anionic nucleophiles or bases between phases. | Can enhance reaction rates in biphasic systems, leading to shorter reaction times and milder conditions. |

Temperature and Pressure Influence on Reaction Kinetics

Pressure is not typically a critical parameter for this type of reaction in the liquid phase, and the synthesis is almost always conducted at atmospheric pressure. The influence of pressure on the reaction kinetics is generally considered negligible for this amidation reaction.

Table 3: General Influence of Temperature on the Synthesis of this compound

| Temperature Range | Effect on Reaction Rate | Potential Side Reactions |

| 0-25 °C (Room Temperature) | Moderate reaction rate, generally sufficient for high conversion. | Minimal side reactions, leading to a purer product. |

| 25-50 °C (Gentle Warming) | Increased reaction rate, shorter reaction times. | Slight increase in the rate of hydrolysis of the acid chloride. |

| > 50 °C | Significantly faster reaction rate. | Increased potential for side reactions, including decomposition of reactants and products, and significant hydrolysis of the acid chloride. |

Derivatization Strategies from the this compound Core

The this compound molecule offers two main sites for further chemical modification: the chlorobenzoyl moiety and the morpholine ring system.

Modifications at the Chlorobenzoyl Moiety

The chlorobenzoyl part of the molecule is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The existing substituents, the chloro group and the morpholinecarbonyl group, will direct incoming electrophiles to specific positions on the ring. The chlorine atom is an ortho-, para-director, while the carbonyl group of the amide is a meta-director. Due to the deactivating nature of both the chloro and the carbonyl groups, harsh reaction conditions might be required for electrophilic substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions are often difficult on deactivated rings.

Nucleophilic aromatic substitution of the chlorine atom is also a possibility, but it generally requires strong electron-withdrawing groups ortho or para to the leaving group, which are not present in this molecule, or very harsh reaction conditions.

Table 4: Predicted Products of Electrophilic Aromatic Substitution on the Chlorobenzoyl Moiety

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | 4-(3-Chloro-5-nitrobenzoyl)morpholine |

| Bromination | Br2, FeBr3 | 4-(5-Bromo-3-chlorobenzoyl)morpholine |

| Sulfonation | SO3, H2SO4 | 5-(morpholine-4-carbonyl)-3-chlorobenzenesulfonic acid |

Functionalization of the Morpholine Ring System

The morpholine ring in this compound is relatively stable and less reactive due to the electron-withdrawing effect of the attached carbonyl group, which reduces the nucleophilicity of the nitrogen atom. Direct functionalization of the carbon atoms of the morpholine ring is challenging and often requires multi-step synthetic sequences.

One potential approach to modify the morpholine ring would be through reactions that proceed via radical intermediates. However, these are generally less selective. A more common strategy for obtaining functionalized morpholine rings in such structures would be to synthesize them from already functionalized morpholine precursors prior to the acylation step.

If the amide bond were to be cleaved, for instance by hydrolysis under harsh acidic or basic conditions, the resulting free morpholine could be functionalized and then re-acylated. However, this is not a direct derivatization of the this compound core.

Chemical Reactivity and Transformation Studies of 4 3 Chlorobenzoyl Morpholine

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions

The reactivity of 4-(3-Chlorobenzoyl)morpholine is dictated by the electronic properties of the amide and the substituted aromatic ring. The morpholine (B109124) ring, being a secondary amine derivative, is an electron-donating group, while the 3-chlorobenzoyl group is electron-withdrawing.

Reactivity of the Amide Linkage

The amide linkage in this compound is generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance reduces the electrophilicity of the carbonyl carbon and imparts partial double bond character to the C-N bond.

Nucleophilic Acyl Substitution: The primary reaction at the amide carbonyl is nucleophilic acyl substitution. This reaction proceeds through a tetrahedral intermediate. The reaction is generally sluggish compared to more reactive carboxylic acid derivatives like acyl chlorides or anhydrides. Strong nucleophiles and/or harsh reaction conditions (e.g., strong acid or base catalysis) are typically required to induce cleavage of the amide bond. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the morpholine moiety as a leaving group.

Reactivity of the Chlorophenyl Ring

The chlorophenyl ring is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the two substituents on the benzene (B151609) ring: the chlorine atom and the benzoyl group.

Electrophilic Aromatic Substitution: Both the chloro group and the benzoyl group are deactivating towards electrophilic aromatic substitution, making the ring less reactive than benzene. The chloro group is an ortho-, para-director, while the acyl group is a meta-director. The directing effects of these groups will influence the position of incoming electrophiles. For an electrophile (E+), the possible substitution patterns are:

Position 2 (ortho to acyl, ortho to chloro): Sterically hindered and electronically deactivated by both groups.

Position 4 (para to chloro, ortho to acyl): Potentially favored due to the para-directing effect of chlorine, but deactivated by the acyl group.

Position 5 (meta to both): A likely position for substitution due to the meta-directing effect of the acyl group.

Position 6 (ortho to chloro, ortho to acyl): Sterically hindered and electronically deactivated.

Oxidation and Reduction Pathways

Oxidation: The morpholine ring is susceptible to oxidation, though specific studies on this compound are lacking. In general, tertiary amines can be oxidized to N-oxides by reagents such as hydrogen peroxide or peroxy acids. The aromatic ring is generally resistant to oxidation under mild conditions.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH4). This would convert this compound to 4-(3-chlorobenzyl)morpholine. Catalytic hydrogenation may also be employed, which could potentially also lead to the reduction of the chloro-substituent, depending on the catalyst and reaction conditions.

Hydrolytic Stability and Degradation Kinetics

Amides are generally resistant to hydrolysis under neutral conditions. However, under acidic or basic conditions, they can be hydrolyzed to the corresponding carboxylic acid and amine.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This is typically a slower process than acid-catalyzed hydrolysis and often requires heating.

Studies on the hydrolysis of a similar compound, 2-chlorobenzamide (B146235), provide some insight into the expected stability. The hydrolysis of 2-chlorobenzamide was found to be relatively slow, with the rate being dependent on pH. nih.govnih.gov A similar pH-dependent stability profile would be expected for this compound.

Table 1: Hydrolytic Rate Constants for 2-Chlorobenzamide at 25°C nih.govnih.gov

| pH | Rate Constant (h⁻¹) |

|---|---|

| 5 | 0.00417 |

| 6 | 0.00286 |

| 7 | 0.00408 |

| 8 | 0.00109 |

Metal-Mediated Transformations and Catalysis

The chloro-substituent on the phenyl ring allows for a variety of metal-mediated cross-coupling reactions, which are powerful tools in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be activated by palladium catalysts to form new carbon-carbon or carbon-heteroatom bonds. Common examples include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Iron-Catalyzed Cross-Coupling: Iron catalysts have emerged as a more sustainable alternative to palladium for certain cross-coupling reactions. Iron-catalyzed Kumada cross-coupling of chlorobenzamides with Grignard reagents has been reported to be effective. nih.govwikipedia.org

Rearrangement Reactions and Isomerization Processes

Photochemical Rearrangements: Aromatic compounds can sometimes undergo photochemical rearrangements, though this is not a common reaction pathway for simple chlorobenzamides under typical laboratory conditions.

Isomerization: Isomerization would likely require significant energy input to break and reform bonds, for instance, to move the chloro-substituent to a different position on the aromatic ring. Such processes are not expected to occur under normal conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Chlorobenzoyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 4-(3-Chlorobenzoyl)morpholine displays distinct signals corresponding to the protons of the morpholine (B109124) ring and the 3-chlorobenzoyl group. The morpholine protons typically appear as complex multiplets in the range of 3.4 to 3.8 ppm. These protons are split into two groups due to their proximity to either the oxygen or the nitrogen atom of the ring. The protons adjacent to the oxygen are generally found slightly downfield compared to those adjacent to the nitrogen.

The aromatic protons on the chlorophenyl ring exhibit characteristic splitting patterns in the downfield region, typically between 7.3 and 7.6 ppm. The substitution pattern on the benzene (B151609) ring dictates the multiplicity and coupling constants of these protons. For a 3-substituted (meta) pattern, one would expect to see a singlet-like signal for the proton at position 2, a triplet for the proton at position 5, and two doublet of doublets for the protons at positions 4 and 6. The vicinal coupling constants (³JHH) for aromatic protons are typically in the range of 7-9 Hz, while meta couplings (⁴JHH) are smaller, around 2-3 Hz. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Morpholine H (4H) | 3.40 - 3.60 | Multiplet | - |

| Morpholine H (4H) | 3.65 - 3.85 | Multiplet | - |

| Aromatic H-5 | ~7.40 | Triplet | ³J ≈ 8.0 |

| Aromatic H-4, H-6 | ~7.50 - 7.55 | Multiplet | ³J ≈ 8.0, ⁴J ≈ 2.0 |

Note: Data are estimated based on typical values for similar structural motifs. netlify.app

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield, typically in the range of 168-172 ppm. compoundchem.com

The carbon atoms of the morpholine ring typically resonate between 42 and 67 ppm. researchgate.netchemicalbook.com The carbons adjacent to the nitrogen atom appear in a distinct region from those adjacent to the oxygen atom. The aromatic carbons of the 3-chlorophenyl group produce signals in the 125-138 ppm range. The carbon atom directly bonded to the chlorine atom (C-3) shows a characteristic chemical shift, and the carbon attached to the carbonyl group (C-1) is also distinctly located. rsc.orgtohoku.ac.jp

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Morpholine C (C-N) | ~42-48 |

| Morpholine C (C-O) | ~66-68 |

| Aromatic C-2 | ~126 |

| Aromatic C-6 | ~128 |

| Aromatic C-4 | ~130 |

| Aromatic C-5 | ~133 |

| Aromatic C-3 (C-Cl) | ~135 |

| Aromatic C-1 (C-C=O) | ~137 |

Note: Data are estimated based on typical values for similar structural motifs. compoundchem.com

Two-dimensional NMR experiments are essential for the unambiguous assignment of ¹H and ¹³C signals and for confirming the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the morpholine ring and between neighboring protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduuvic.ca It would be used to definitively assign the signals of each protonated carbon in both the morpholine and aromatic rings by linking the proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the benzoyl group and the morpholine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.czpressbooks.pub The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong absorption band for the amide carbonyl (C=O) stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide and morpholine ring is usually observed around 1250-1350 cm⁻¹. The C-O-C ether linkage within the morpholine ring gives rise to a strong, characteristic stretching band, typically in the 1110-1120 cm⁻¹ range.

Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ region. vscht.cz The C-Cl stretching vibration is typically found in the fingerprint region, usually between 600 and 800 cm⁻¹. The specific vibrational modes of the morpholine ring itself, including CH₂ stretching and bending, contribute to the complexity of the spectrum. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Morpholine) | Stretch | 2850 - 2960 |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-O-C (Ether) | Stretch | 1110 - 1120 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound (C₁₁H₁₂ClNO₂), the calculated molecular weight is approximately 225.67 g/mol . nih.govchemicalbook.comnist.gov

The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 225. An isotopic peak (M+2) at m/z ≈ 227, with an intensity of about one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathway involves the cleavage of the amide bond. This would lead to two major fragment ions:

The 3-chlorobenzoyl cation ([C₇H₄ClO]⁺) with an expected m/z of 139 (for ³⁵Cl) and 141 (for ³⁷Cl). This is often the base peak in the spectrum. nih.gov

The morpholinium ion ([C₄H₈NO]⁺) resulting from cleavage and rearrangement, or the morpholine radical cation ([C₄H₉NO]⁺˙) with an m/z of 87. nih.gov

Table 4: Expected Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Ion Structure |

|---|---|

| 225 / 227 | [C₁₁H₁₂ClNO₂]⁺˙ (Molecular Ion) |

| 139 / 141 | [Cl-C₆H₄-CO]⁺ (3-Chlorobenzoyl cation) |

| 111 / 113 | [Cl-C₆H₄]⁺ (Chlorophenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The chromophores in this compound—the chlorinated benzene ring and the carbonyl group—are responsible for its UV absorption. uzh.ch

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the aromatic system and the C=O double bond. shu.ac.uk A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the lone pair electrons on the carbonyl oxygen, may also be observed. uzh.ch For similar aromatic ketones and amides, intense absorption bands (π → π) are typically observed in the 200-280 nm range, with a potential shoulder or separate band for the n → π transition at a longer wavelength, possibly around 300 nm. researchgate.net The conjugation between the aromatic ring and the carbonyl group influences the exact position and intensity of these absorptions. rsc.org

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | Aromatic Ring, Carbonyl | ~240 - 280 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Morpholine |

| 3-chloroacetophenone |

Despite a comprehensive search for crystallographic data on this compound, the specific single-crystal X-ray diffraction information required to construct the article as per the requested outline is not available in published literature. Searches for the crystal structure, including unit cell parameters, bond lengths and angles, and specific intermolecular interactions for this exact compound, did not yield any relevant results.

The available data often pertains to isomers, such as 4-(4-Chlorobenzoyl)morpholine or 4-(2-Chlorobenzoyl)morpholine, which possess different structural and electronic properties and are therefore not suitable for this article. General information on the conformational preferences of the morpholine ring, which typically adopts a chair conformation, is available but is not specific to the crystalline state of this compound.

Without access to a published single-crystal X-ray diffraction study for this compound, it is not possible to provide the scientifically accurate and detailed information required for the specified sections and subsections of the article. The creation of data tables and detailed findings is contingent on the availability of this primary crystallographic data.

Computational Chemistry and Theoretical Studies of 4 3 Chlorobenzoyl Morpholine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

Electronic Structure and Molecular Orbitals

DFT calculations are instrumental in determining the electronic properties of 4-(3-chlorobenzoyl)morpholine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. growingscience.comresearchgate.netsemanticscholar.org

The distribution of these frontier orbitals can also be visualized to identify the regions of the molecule that are most likely to be involved in chemical reactions. For instance, in related compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data that could be obtained from DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. mdpi.comresearchgate.net This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. weizmann.ac.ilmdpi.com

The accuracy of these predictions can be improved by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. scirp.org Such studies on similar molecules have shown good agreement between theoretical and experimental spectra, validating the calculated molecular geometry. tandfonline.com

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups of this compound This table provides an example of expected vibrational frequencies and their assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Amide) | 1685 | 1660 |

| C-Cl Stretch | 750 | 740 |

| Morpholine (B109124) C-N Stretch | 1115 | 1110 |

| Morpholine C-O-C Stretch | 1280 | 1275 |

| Aromatic C-H Stretch | 3050 | 3045 |

Thermodynamic Stability and Kinetic Feasibility of Reactions

DFT calculations can also be used to determine various thermodynamic properties of this compound, such as its heat of formation, enthalpy, entropy, and Gibbs free energy. nih.govnih.gov These parameters are crucial for assessing the molecule's stability under different conditions and for predicting the feasibility and spontaneity of chemical reactions it might undergo. By calculating the energy of reactants, transition states, and products, the activation energy and reaction enthalpy can be determined, providing insights into the reaction kinetics. semanticscholar.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the conformational landscape and dynamic behavior of molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. The molecule's flexibility primarily arises from the rotation around the single bonds, particularly the bond connecting the carbonyl group to the morpholine ring and the bond connecting the carbonyl group to the chlorophenyl ring. libretexts.org

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be constructed. weizmann.ac.illongdom.org This surface reveals the low-energy conformations (local and global minima) and the transition states that connect them. nih.gov For the morpholine ring itself, chair and boat conformations are possible, with the chair form generally being more stable. rsc.org

Table 3: Example of Relative Energies of a Hypothetical Set of Conformers for this compound This table illustrates the kind of data generated from a conformational analysis.

| Conformer | Dihedral Angle (°) (Cl-C-C=O) | Morpholine Conformation | Relative Energy (kcal/mol) |

| 1 | 0 | Chair | 2.5 |

| 2 | 60 | Chair | 0.0 |

| 3 | 120 | Chair | 1.8 |

| 4 | 180 | Chair | 3.0 |

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound can be significantly influenced by the solvent. Molecular dynamics (MD) simulations can be used to study these effects by explicitly including solvent molecules in the simulation box. mdpi.comdntb.gov.ua The interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, can alter the conformational preferences and the energy landscape of the molecule. jocpr.commdpi.com

MD simulations track the positions and velocities of all atoms in the system over time, providing a detailed picture of the molecule's dynamic behavior in solution. This can reveal how the solvent affects the flexibility of the molecule and the rates of conformational changes. researchgate.net For instance, polar solvents might stabilize more polar conformers of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical models that aim to establish a relationship between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). These models are crucial in the early stages of drug discovery and material design for predicting the efficacy and characteristics of novel compounds.

The foundation of any QSAR or QSPR study lies in the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For this compound, a variety of descriptors can be calculated using specialized software. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors.

A hypothetical QSAR/QSPR study on this compound would involve correlating these calculated descriptors with experimentally determined data, such as biological activity (e.g., IC50 values) or physicochemical properties (e.g., solubility, melting point). The goal is to develop a statistically significant equation that can predict the activity or property of similar, yet untested, compounds.

The following table outlines some of the key molecular descriptors that would be calculated for this compound and their potential correlation with experimental data.

| Descriptor Category | Descriptor Example | Calculated Value for this compound | Potential Correlation with Experimental Data |

| Constitutional | Molecular Weight | 225.67 g/mol guidechem.com | Can be correlated with properties like boiling point and density. |

| Atom Count | 15 (heavy atoms) guidechem.com | May relate to the overall size and steric hindrance of the molecule. | |

| Topological | Topological Polar Surface Area (TPSA) | 29.5 Ų guidechem.com | Often correlated with membrane permeability and oral bioavailability. |

| Electronic | pKa | -2.18 (Predicted) guidechem.com | Relates to the ionization state of the molecule at a given pH, which is crucial for its interaction with biological targets. |

| Lipophilicity | XLogP3-AA | 1.6 guidechem.com | A measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |

It is important to note that while the descriptors for this compound can be readily calculated, the development of a robust QSAR/QSPR model requires a dataset of multiple, structurally related compounds with corresponding experimental data. The resulting model's predictive power would then be validated using statistical methods.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

A molecular docking study of this compound would begin with the selection of a relevant biological target. Based on the activities of similar morpholine-containing compounds, potential targets could include kinases, enzymes involved in cell signaling, or microbial enzymes.

Once a target protein is chosen, the this compound molecule is computationally "docked" into the protein's binding site. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function. This scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable binding interaction.

The predicted binding mode would reveal specific interactions between the ligand and the protein. For this compound, these interactions could include:

Hydrogen bonds: The oxygen atom of the morpholine ring and the carbonyl oxygen could act as hydrogen bond acceptors.

Hydrophobic interactions: The chlorophenyl ring would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen bonds: The chlorine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the protein.

The following table illustrates the types of interactions that could be predicted in a hypothetical docking study of this compound with a protein target.

| Interaction Type | Potential Functional Group on this compound | Potential Interacting Amino Acid Residue | Predicted Binding Affinity Contribution |

| Hydrogen Bond | Carbonyl oxygen | Amino acids with donor groups (e.g., Lysine, Arginine) | High |

| Hydrogen Bond | Morpholine oxygen | Amino acids with donor groups (e.g., Serine, Threonine) | Moderate |

| Hydrophobic Interaction | Chlorophenyl ring | Nonpolar amino acids (e.g., Leucine, Valine, Phenylalanine) | High |

| Halogen Bond | Chlorine atom | Electron-rich residues (e.g., backbone carbonyls, Aspartate, Glutamate) | Moderate |

A crucial outcome of a molecular docking investigation is the identification of the binding pocket on the target protein and the key amino acid residues that are essential for ligand binding. The analysis of the docked pose of this compound would highlight which residues form the closest and most energetically favorable contacts.

This information is invaluable for understanding the mechanism of action and for designing new molecules with improved potency and selectivity. For instance, if a specific hydrogen bond with a particular serine residue is found to be critical for binding, future modifications to the ligand could focus on enhancing this interaction. Similarly, identifying the shape and properties of the binding pocket can guide the design of new compounds that fit more snugly and make more optimal interactions.

In silico studies on related morpholine derivatives have demonstrated the utility of this approach in identifying key interactions within the active sites of enzymes like carbonic anhydrase and mTOR. nih.govjocpr.com A similar methodology applied to this compound would provide significant insights into its potential biological targets and mechanisms of interaction.

Medicinal Chemistry and Drug Discovery Applications of 4 3 Chlorobenzoyl Morpholine

4-(3-Chlorobenzoyl)morpholine as a Pharmacophore in Drug Design

A pharmacophore is an abstract concept representing the crucial steric and electronic features of a molecule that are necessary for its interaction with a specific biological target to elicit a response. dovepress.comresearchgate.net The structure of this compound contains several key features that define its pharmacophoric potential. The morpholine (B109124) ring, with its ether oxygen and tertiary amine nitrogen, can act as a hydrogen bond acceptor, enhancing solubility and interaction with biological targets. researchgate.net Its chair-like conformation and well-balanced lipophilic-hydrophilic profile make it a valuable component for compounds aimed at the central nervous system. acs.org

The 3-chlorobenzoyl moiety contributes additional critical features. The phenyl ring provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions within a receptor's binding pocket. The chlorine atom at the meta-position influences the electronic distribution of the ring and can form specific halogen bonds or occupy a key pocket, enhancing binding affinity and selectivity. The ketone linker serves as another hydrogen bond acceptor and provides a rigid connection between the two core fragments. This combination of features—a hydrogen bond acceptor, a hydrophobic aromatic ring, and a halogen substituent—forms a distinct pharmacophore that can be used as a query in virtual screening to identify new molecules with the potential for similar biological activity. dovepress.com

Lead Compound Identification and Optimization

Once a lead compound like this compound is identified, medicinal chemistry efforts focus on optimizing its properties to improve potency, selectivity, and pharmacokinetic profiles.

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's key binding interactions. This technique is used to discover new chemical classes with similar activity, potentially leading to improved properties or novel intellectual property. For this compound, one could envision replacing the morpholine ring with other heterocyclic systems like thiomorpholine, piperazine (B1678402), or piperidine (B6355638) to probe the importance of the ether oxygen and the ring's pKa. Similarly, the benzoyl core could be replaced with other aromatic or heteroaromatic systems to explore different geometries and electronic properties.

Isosteric replacements involve substituting a functional group with another that has similar physical and chemical properties. In the this compound structure, the chlorine atom could be replaced with other groups of similar size and electronics, such as a trifluoromethyl (CF₃) group or a cyano (CN) group, to fine-tune the molecule's interaction with a target.

A primary method for lead optimization is the systematic design and synthesis of analogues. By making small, targeted modifications to the lead structure, chemists can establish a structure-activity relationship (SAR), which correlates structural changes to changes in biological activity. For the this compound scaffold, SAR studies could involve:

Varying the substitution on the phenyl ring: Moving the chlorine to the ortho- or para- positions, or introducing different substituents (e.g., methyl, methoxy) to explore the electronic and steric requirements of the binding site.

Modifying the morpholine ring: Introducing substituents on the morpholine ring to explore new interaction points or to alter the molecule's conformation.

The synthesis of such benzoylmorpholine analogues is often straightforward, typically involving the reaction of a substituted benzoyl chloride with morpholine. A general synthetic route allows for the creation of a library of compounds by varying the starting materials. rsc.org For example, studies on related morpholine derivatives have demonstrated how modifications to the aromatic ring and the morpholine core can significantly impact biological activity.

Table 1: Representative Biological Activity of Substituted Benzoylmorpholine Analogues Note: This table presents hypothetical data for illustrative purposes, based on common findings in medicinal chemistry programs where similar scaffolds are evaluated.

| Compound | R1 (Phenyl Substitution) | R2 (Morpholine Substitution) | Target Activity (IC₅₀, nM) |

|---|---|---|---|

| 1 | 3-Cl | H | 50 |

| 2 | 4-Cl | H | 120 |

| 3 | 3-CF₃ | H | 45 |

| 4 | 3-Cl | 2-Methyl | 250 |

Prodrug Strategies for Enhanced Delivery

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov This strategy is often employed to overcome issues such as poor solubility, limited permeability across biological membranes (like the blood-brain barrier), or rapid metabolism. bohrium.com

For this compound, several prodrug strategies could be conceptually applied. If the goal were to improve delivery to the central nervous system, a lipophilic moiety could be attached to the molecule, which would be cleaved off after crossing the blood-brain barrier. Alternatively, if poor water solubility were an issue, a polar, ionizable group such as a phosphate (B84403) or an amino acid could be temporarily attached to the structure to enhance solubility for administration. nih.gov While specific prodrugs of this compound are not prominently documented, the principles of prodrug design provide a clear path for its potential modification to enhance drug delivery.

Role in the Development of Specific Therapeutic Agents

The true value of a chemical scaffold lies in its successful application in the development of therapeutic agents. The (benzoyl)morpholine core is implicated in a range of biologically active molecules.

For instance, the antidepressant drug Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, features a core morpholine structure. The design and synthesis of analogues of such drugs often involve exploring different substitutions on the aromatic rings attached to the morpholine scaffold. researchgate.net A (3-chlorobenzoyl) moiety could be incorporated into such a program to probe interactions within the norepinephrine transporter. The exploration of various substituted benzoylmorpholines is a common strategy in the search for novel agents to treat CNS disorders, including depression and neuropathic pain. nih.gov

Dopamine (B1211576) Receptor Antagonists

The morpholine scaffold is a key structural motif in the design of various central nervous system (CNS) active agents, including antagonists of dopamine receptors. While research specifically detailing this compound as a dopamine receptor antagonist is not extensively documented in publicly available literature, the broader class of chiral morpholine-based compounds has been investigated for this purpose, particularly as selective antagonists for the dopamine D4 receptor.

In one notable line of research, a series of chiral morpholine analogues were synthesized and evaluated for their activity against various dopamine receptor subtypes. rsc.orgacs.org This work led to the identification of potent and selective D4 receptor antagonists. The structure-activity relationship (SAR) studies revealed that the substitution pattern on the morpholine ring is critical for activity. For instance, it was discovered that the (R)-enantiomer of a related morpholine derivative was the active isomer, exhibiting a D4 IC50 of 180 nM and a Ki of 70 nM. rsc.orgacs.org This compound showed weak activity against the D3 receptor and was inactive against D1 and D2 receptors, highlighting the potential for selectivity within this chemical class. rsc.orgacs.org

Further optimization of this scaffold led to the development of compounds with even greater potency and selectivity. For example, the compound designated ML398, which features a 4-chlorobenzyl moiety, demonstrated an IC50 of 130 nM and a Ki of 36 nM for the D4 receptor. rsc.orgacs.org Importantly, ML398 showed no significant activity at other dopamine receptor subtypes (D1, D2S, D2L, D3, and D5) at concentrations up to >20 μM, indicating a high degree of selectivity. rsc.orgacs.org The reduced basicity of the morpholine ring compared to piperidine, a common scaffold in other D4 antagonists, is thought to contribute to this enhanced selectivity. rsc.orgacs.org

The SAR exploration also indicated that benzylic substitution on the morpholine nitrogen was optimal for activity, whereas amide, urea, or direct arylation analogues were found to be inactive. acs.org The nature and position of the substituent on the benzyl (B1604629) group also played a significant role in determining the potency.

| Compound | Dopamine D4 Receptor IC50 (nM) | Dopamine D4 Receptor Ki (nM) | Selectivity Notes |

| (R)-1 | 180 | 70 | Inactive against D1 & D2 (>100 μM); weakly active against D3 (IC50 = 46.2 μM) |

| (R)-6a | 230 | 65 | Highly selective versus other dopamine receptors |

| (R)-6b | 100 | 28 | Highly selective versus other dopamine receptors |

| ML398 ((R)-6c) | 130 | 36 | >100-fold selective versus other dopamine receptors |

Pharmacokinetic and Pharmacodynamic Considerations from a Medicinal Chemistry Perspective

From a medicinal chemistry standpoint, the incorporation of a morpholine ring into a drug candidate, such as in this compound, can have significant implications for its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The morpholine moiety is often utilized to fine-tune these characteristics to develop compounds with more desirable drug-like profiles. nih.govpharmjournal.ru

One of the key advantages of the morpholine ring is its ability to improve the aqueous solubility of a compound. acs.org The presence of the oxygen atom and the weak basicity of the nitrogen atom in the morpholine ring contribute to a well-balanced lipophilic-hydrophilic profile. acs.orgnih.gov This can lead to enhanced bioavailability and a more favorable absorption profile.

In the context of CNS drugs, the morpholine ring is particularly valuable for its potential to improve permeability across the blood-brain barrier (BBB). acs.org The pKa of the morpholine nitrogen is close to physiological pH, which can be advantageous for brain penetration. acs.org Furthermore, the flexible chair-like conformation of the morpholine ring can act as a suitable scaffold to orient other functional groups for optimal interaction with their biological targets. acs.org

From a pharmacodynamic perspective, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the molecule to its target protein. acs.org The electron-deficient nature of the ring can also lead to favorable hydrophobic interactions within the binding pocket. researchgate.net The strategic placement of a morpholine ring within a molecule can, therefore, not only improve its PK properties but also contribute directly to its potency and efficacy.

Future Research Directions and Translational Perspectives

Unexplored Synthetic Pathways and Derivatization Opportunities

The synthesis of morpholine-containing compounds is an active area of research. Future investigations into 4-(3-Chlorobenzoyl)morpholine could move beyond traditional amidation reactions to explore more novel and efficient synthetic strategies.

Unexplored Synthetic Pathways:

Multicomponent Reactions (MCRs): Green and efficient one-pot multicomponent reactions could be developed for the de novo assembly of the morpholine (B109124) ring and its simultaneous acylation. acs.orgiau.irresearchgate.net Strategies like the Ugi-tetrazole reaction followed by intramolecular cyclization offer a versatile route to highly substituted morpholines and could be adapted for this target scaffold. nih.govacs.org This approach allows for the rapid generation of diverse analogues by varying the initial building blocks. nih.govacs.org

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety, and scalability for the production of this compound and its derivatives. This method can be particularly advantageous for optimizing reaction conditions and minimizing waste.

Derivatization Opportunities: The structure of this compound offers several sites for chemical modification to create a library of new chemical entities (NCEs) with potentially improved properties. Bioisosteric replacement, a strategy to substitute one functional group with another that has similar physical or chemical properties, can be a powerful tool. drughunter.comspirochem.comufrj.brscispace.com

| Modification Site | Potential Derivatization Strategy | Rationale / Desired Outcome |

|---|---|---|

| Chlorophenyl Ring | Varying halogen substitution (F, Br, I) | Modulate electronic properties and binding interactions. |

| Chlorophenyl Ring | Introducing alkyl, alkoxy, or nitro groups | Alter lipophilicity and steric profile. |

| Chlorophenyl Ring | Bioisosteric replacement of the chlorine atom with groups like -CF3, -CN | Enhance metabolic stability and cell permeability. |

| Amide Linkage | Replacement with metabolically stable bioisosteres (e.g., 1,2,4-triazole, oxadiazole) | Improve pharmacokinetic profile by reducing susceptibility to hydrolysis. drughunter.com |

| Morpholine Ring | Introducing substituents at the C2, C3, C5, or C6 positions | Explore new structure-activity relationships and improve solubility. |

Advanced Spectroscopic and Structural Characterization Techniques

While standard techniques like NMR and IR spectroscopy are fundamental, advanced analytical methods can provide deeper insights into the physicochemical properties of this compound, which is crucial for pharmaceutical development. quizgecko.comlabmanager.com

Solid-State NMR (ssNMR): This technique is indispensable for studying polymorphism, the ability of a solid material to exist in multiple crystalline forms. irispublishers.comsemanticscholar.orgresearchgate.net Different polymorphs can have different solubility and bioavailability, making ssNMR critical for ensuring batch-to-batch consistency in a potential active pharmaceutical ingredient (API). irispublishers.comresearchgate.netoup.com

Synchrotron-Based X-ray Diffraction: For unambiguous structure determination, especially for complex derivatives or co-crystals, high-resolution synchrotron radiation can provide data of exceptional quality where conventional X-ray sources may be insufficient.

Advanced Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for impurity profiling and metabolite identification during preclinical development. rroij.com High-resolution MS can help elucidate the structures of degradation products and metabolites, which is a key regulatory requirement.

Terahertz Spectroscopy: This emerging technique is sensitive to intermolecular vibrations and can be used to characterize different polymorphic forms and solvates, offering a complementary tool to ssNMR and XRD. rroij.com

| Technique | Application for this compound | Specific Information Gained |

|---|---|---|

| Solid-State NMR (ssNMR) | Polymorph screening and characterization | Identification and quantification of different crystalline forms. researchgate.net |

| Synchrotron XRD | High-resolution crystal structure analysis | Precise bond lengths, angles, and intermolecular interactions. |

| LC-MS/MS | Metabolite identification and impurity profiling | Structure of metabolites from in vitro or in vivo studies. rroij.com |

| Raman Spectroscopy | Molecular fingerprinting and process monitoring | Non-destructive analysis of raw materials and finished products. quizgecko.com |

Integration of Machine Learning and AI in Computational Studies

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. frontiersin.orgnih.govnih.gov For this compound, these computational tools can be applied to explore its potential efficiently.

De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on known bioactive molecules to design novel derivatives of the this compound scaffold with desired properties. frontiersin.orgnih.govnih.gov Tools like DeepScaffold can use the core structure to generate diverse and target-specific libraries. nih.gov

Property Prediction: AI algorithms can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for virtual derivatives, allowing for the early-stage filtering of candidates with poor pharmacokinetic profiles or potential toxicity. nih.gov This reduces the time and cost associated with synthesizing and testing unsuitable compounds.

Synthesis Planning: AI can assist in planning the synthetic routes for novel derivatives by predicting reaction outcomes and suggesting optimal reaction conditions, thus streamlining the chemical synthesis process.

Deeper Mechanistic Insights into Biological Activities

A critical future step is to elucidate the biological activities and mechanism of action (MoA) of this compound. This requires moving from initial phenotypic screening to precise target identification and pathway analysis.

Target Identification: The first step is to identify the molecular target(s) of the compound. This can be approached using methods like affinity purification coupled with mass spectrometry, where a modified version of the compound is used to "fish" for its binding partners in cell lysates. creative-biolabs.comnih.gov Other approaches include genetic methods, such as yeast three-hybrid systems, and computational predictions. nih.govnih.gov

Target Validation: Once a potential target is identified, it must be validated to confirm its relevance to the compound's biological effect. danaher.comresearchgate.net This can be achieved using techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing to knock down or knock out the proposed target, which should replicate the phenotype observed with the compound. danaher.com

OMICS Technologies: To understand the broader cellular response, techniques like transcriptomics (RNA-seq) and proteomics can be used. These methods provide a global view of how the compound alters gene expression and protein levels, offering clues about the pathways and cellular processes it affects.

Rational Design of Next-Generation this compound Derivatives

Following the identification of a validated biological target, rational design principles can be applied to create next-generation derivatives with enhanced potency, selectivity, and drug-like properties. ctppc.org

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the derivatization opportunities outlined in section 8.1 would be conducted. By synthesizing and testing a focused library of analogues, a clear SAR can be established, providing insights into which structural modifications improve biological activity.

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target is known (e.g., via X-ray crystallography), SBDD can be employed. Molecular docking simulations can predict how different derivatives bind to the target, guiding the design of new molecules with optimized interactions.

Bioisosteric Replacement: As mentioned previously, the strategic replacement of key functional groups can be used to overcome liabilities in a lead compound. spirochem.com For example, if the amide bond is found to be metabolically unstable, it could be replaced with a heterocyclic ring to improve its pharmacokinetic profile. drughunter.com This strategy can also be used to enhance target selectivity and reduce off-target effects. ufrj.br

Potential for Combination Therapies

For complex diseases like cancer or multi-drug resistant infections, combination therapy is often more effective than monotherapy. nih.govparkviewhealth.org The rationale is to target multiple pathways simultaneously to achieve synergistic effects and overcome resistance mechanisms. nih.govpatsnap.comnih.gov

Should this compound demonstrate a specific biological activity, its potential in combination with other therapeutic agents should be explored.

Synergistic Screening: High-throughput screening could be used to test the compound in combination with a panel of known drugs. This can identify synergistic interactions where the combined effect is greater than the sum of the individual effects. nih.gov

Overcoming Drug Resistance: If the compound is found to inhibit a pathway that contributes to drug resistance, it could be used as an adjuvant to resensitize resistant cells to existing therapies. nih.govoup.com For example, it could be paired with an antibiotic to combat a resistant bacterial strain or with a chemotherapy agent to treat a refractory tumor. nih.govcontagionlive.com

Rational Combination Design: A deep understanding of the compound's MoA allows for the rational design of combination therapies. nih.govewadirect.com For instance, if it targets a specific signaling pathway, it could be combined with a drug that targets a parallel or downstream pathway to create a more robust therapeutic effect. nih.govfrontiersin.org

Bridging In Vitro and In Vivo Research for Translational Applications

Translating promising laboratory findings into clinical applications requires a robust bridge between in vitro data and in vivo performance.

In Vitro-In Vivo Correlation (IVIVC): Establishing an IVIVC is a key goal in pharmaceutical development. walshmedicalmedia.compremier-research.com It is a predictive mathematical model that relates an in vitro property of the drug (like its dissolution rate) to its in vivo response (like plasma concentration). wjarr.comnih.govnih.gov A successful IVIVC can reduce the need for extensive human studies for certain formulation or manufacturing changes. walshmedicalmedia.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated computer simulations that predict the ADME of a drug in the body. wikipedia.org These models integrate data on the drug's physicochemical properties with physiological information (e.g., organ blood flow, metabolic enzyme levels) to simulate its behavior in virtual populations. nih.govnih.govresearchgate.net PBPK modeling can be used to predict drug-drug interactions, extrapolate data from animals to humans, and inform dosing in special populations, playing a crucial role in modern drug development and regulatory submissions. certara.com

Development of Relevant Animal Models: To test the efficacy and safety of this compound derivatives in vivo, it is essential to use animal models that accurately reflect the human disease state being targeted. Careful selection and validation of these models are critical for generating preclinical data that is predictive of clinical outcomes.

Q & A

Q. What are the common synthetic routes for 4-(3-Chlorobenzoyl)morpholine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach includes:

- Step 1: Reacting morpholine with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to facilitate acylation.

- Step 2: Purification via column chromatography or recrystallization to isolate the product.

- Optimization: Adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature (0–25°C) improves yield and reduces byproducts like unreacted morpholine . Monitoring reaction progress using thin-layer chromatography (TLC) ensures complete conversion .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm; aromatic protons from the chlorobenzoyl group at δ 7.2–7.8 ppm) .

- ¹³C NMR: Confirms carbonyl (C=O) resonance at ~170 ppm and aromatic carbons .

- Infrared (IR) Spectroscopy: Detects C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry (MS): Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 225.6 for C₁₁H₁₀ClNO₂) .

Advanced Research Questions

Q. How does high pressure affect the vibrational modes of this compound?

Methodological Answer: High-pressure Raman spectroscopy (0–3.5 GPa) reveals pressure-dependent shifts in vibrational modes:

- C-H Stretching (2980–3145 cm⁻¹): Merging of peaks (e.g., 2988 and 2995 cm⁻¹ merge at 0.7 GPa) due to conformational changes in the morpholine ring .

- C=O and C-Cl Modes: The C=O band at ~1680 cm⁻¹ splits into two components (~1670 and 1690 cm⁻¹) above 1.7 GPa, indicating altered hydrogen bonding (C–H···O interactions) .

Q. Table 1: Pressure-Induced Raman Shifts in Key Vibrational Modes

| Mode (cm⁻¹ at 0 GPa) | Behavior Under Pressure | Interpretation |

|---|---|---|

| 2988, 2995 | Merge at 0.7 GPa | Conformational rigidity in morpholine ring |

| 1680 (C=O) | Splits at 1.7 GPa | Strengthened hydrogen bonds |

| 750 (C-Cl) | Shifts to 765 cm⁻¹ | Increased electron density at Cl |

Q. How do structural modifications at the benzoyl group influence physicochemical properties?

Methodological Answer: Comparative studies of analogs (e.g., 4-(3-Bromo-5-fluorobenzoyl)morpholine) show:

- Electron-Withdrawing Groups (Cl, Br): Increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions .

- Halogen Position: Para-substituted Cl (vs. meta) reduces steric hindrance, improving binding affinity to biological targets (e.g., enzymes) .

Q. Table 2: Impact of Substituents on Physicochemical Properties

| Compound | Substituent Position | LogP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 3-Cl | 2.1 | 1.2 (DMSO) |

| 4-(4-Bromo-2-fluorobenzoyl)morpholine | 4-Br, 2-F | 2.8 | 0.8 (DMSO) |

Q. What computational methods predict the biological activity of derivatives?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). For example, the chlorobenzoyl group forms halogen bonds with Thr87 in kinase binding pockets .

- QSAR Models: Correlate substituent electronegativity (Cl, F) with IC₅₀ values. Meta-substituted Cl shows higher predicted activity (IC₅₀ = 12 nM) than para-substituted analogs (IC₅₀ = 45 nM) .

Data Contradiction Analysis

Example: Discrepancies in reported solubility values may arise from:

- Crystallinity: Amorphous vs. crystalline forms (e.g., amorphous this compound has 2× higher solubility ).

- Solvent Polarity: DMSO (high polarity) vs. ethanol (low polarity) yields differing solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.